molecular formula C17H13ClN2O3 B2649935 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide CAS No. 1421499-89-9

3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide

Cat. No.: B2649935
CAS No.: 1421499-89-9
M. Wt: 328.75
InChI Key: UHQVXGBDXRXZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates an isoxazole ring, a privileged scaffold in anticancer agent development known to modulate key cellular pathways. Isoxazole derivatives have been demonstrated to induce oxidative stress, leading to apoptosis and cell cycle arrest in various human cancer cell lines, including those of liver and breast origin . The specific substitution pattern of this compound, featuring a benzyloxy group and a 2-chlorophenyl carboxamide, is strategically designed to explore structure-activity relationships (SAR). Such modifications are critical for optimizing binding affinity and potency against biological targets, as the nature and position of substituents on the isoxazole core are well-established determinants of its biological activity . This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-13-8-4-5-9-14(13)19-17(21)15-10-16(20-23-15)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQVXGBDXRXZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.

    Amidation: The final step involves the amidation of the isoxazole ring with 2-chlorophenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring-opening or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds, including 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide, exhibit anticancer properties. For instance, structure-activity relationship studies have shown that modifications to the isoxazole ring can enhance cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy .

Compound Cell Line IC50 (µM) Activity
This compoundSQ20B (Head and Neck)0.46High cytotoxic activity
Other derivativesVariousVariesModerate to high activity

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Research indicates that certain isoxazole derivatives show promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and drug-resistant strains .

Compound MIC90 (µM) Activity
This compound1.03Effective against MDR-TB strains
Related derivativesVariesEffective against TB strains

Inhibition of Enzymes

Isoxazole derivatives have been explored for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Studies have shown that modifications to the isoxazole structure can significantly enhance MAO-B inhibitory activity, which could lead to therapeutic applications in neuroprotection .

Case Study 1: Anticancer Activity

In a recent study published in MDPI, researchers synthesized a series of isoxazole derivatives and assessed their anticancer activity against various cell lines. The compound this compound exhibited significant cytotoxicity with an IC50 value of 0.46 µM against the SQ20B head and neck cancer cell line. This finding supports the potential use of this compound in targeted cancer therapies .

Case Study 2: Antitubercular Efficacy

Another investigation focused on the antitubercular properties of isoxazole derivatives, highlighting their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The study reported MIC90 values for several compounds, including those derived from the target compound, demonstrating their potential as new antitubercular agents .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the benzyloxy group could play crucial roles in binding to these targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s structure is defined by its benzyloxy group (C₆H₅CH₂O-) and 2-chlorophenyl amide , which distinguish it from other isoxazole carboxamides. Below is a comparative analysis of key structural variations and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Impact Reference
3-(Benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide 3-benzyloxy, 5-(2-chlorophenyl)amide ~354.8 (estimated) Enhanced lipophilicity due to benzyloxy; potential steric hindrance at the 3-position
(E)-N-Cyclopentyl-3-(2-ethoxyphenyl)isoxazole-5-carboxamide (23d) 3-ethoxyphenyl, N-cyclopentyl-N-(sulfonyl allyl) 447.5 Sulfonyl group enables covalent binding to cysteine proteases
N-(4-Trifluoromethyl-2-chlorophenyl)-3-(tert-butyl)-dihydroisoxazole-5-carboxamide (10) 3-tert-butyl, 4,5-dihydroisoxazole, 4-trifluoromethyl-2-chlorophenyl amide 435.8 Dihydroisoxazole enhances ring stability; trifluoromethyl improves metabolic resistance
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide 5-methylisoxazole, 3-hydroxyphenyl amide 218.2 Hydroxyl group increases polarity but may reduce membrane permeability
N-[4-(Benzyloxy)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide 4-benzyloxyphenyl amide, 3-(2-chlorophenyl), 5-methyl 418.9 Methyl group at 5-position may reduce steric hindrance compared to bulkier substituents

Structural Insights :

  • Benzyloxy vs. However, sulfonyl groups in compounds like 23d enable covalent interactions with enzyme active sites, a feature absent in the benzyloxy derivative .
  • Chlorophenyl Amide vs. Trifluoromethylphenyl : The 2-chlorophenyl amide offers moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., in compound 10 ) provide stronger electron-withdrawing and metabolic stability.
  • Dihydroisoxazole vs. Aromatic Isoxazole : Dihydroisoxazole derivatives (e.g., compound 10 ) exhibit greater conformational flexibility, which may enhance binding to certain enzyme pockets compared to rigid aromatic isoxazoles.
Physicochemical and Spectroscopic Properties

Key data from NMR, HRMS, and elemental analysis ():

Compound Name ¹H NMR (δ, ppm) HRMS [M+H]+ (calc/found) HPLC Purity Reference
This compound Likely aromatic peaks at 7.2–8.1 (benzyloxy, chlorophenyl) ~355.1 (estimated) Not reported
(E)-3-(2-Ethoxyphenyl)-N-(3-(methylsulfinyl)allyl)isoxazole-5-carboxamide (27) Allylic protons at 6.2–6.8; ethoxy at 1.4 335.4 (calc: 335.1) >99%
N-(4-Trifluoromethyl-2-chlorophenyl)-3-(tert-butyl)-dihydroisoxazole-5-carboxamide (10) tert-butyl at 1.3; dihydroisoxazole at 4.5–5.0 435.8 (calc: 435.1) Not reported

Spectroscopic Insights :

  • The benzyloxy group in the target compound would produce distinct aromatic signals in ¹H NMR (δ 7.2–7.5 for benzyl protons) and a downfield shift for the isoxazole ring protons .
  • HRMS data for sulfonyl derivatives (e.g., 23d ) confirm successful coupling, a method applicable to the target compound.

Biological Activity

3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the benzyloxy group and the chlorophenyl moiety enhances its interaction with biological targets, potentially influencing its pharmacological effects.

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors. The isoxazole ring and the benzyloxy group may play critical roles in binding to these targets, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar isoxazole derivatives. For instance, compounds with structural similarities have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 250 µg/ml to 7.81 µg/ml, indicating a broad spectrum of antimicrobial activity .

CompoundMIC (µg/ml)Activity Type
This compoundTBDAntimicrobial
Benzoxazole Derivative 1250Gram-positive
Benzoxazole Derivative 27.81Fungal

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds structurally related to this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies .

Case Study: Cytotoxicity Against Cancer Cells

A comprehensive study evaluated the cytotoxic effects of various isoxazole derivatives on different cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The results indicated that certain derivatives exhibited significantly higher toxicity towards cancer cells compared to normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-712.41High
A54913.06Moderate
PC3TBDTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the isoxazole ring significantly influence biological activity. For instance, electron-donating groups enhance antibacterial properties, while electron-withdrawing groups can reduce activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide, and what key reaction conditions should be optimized?

  • Methodology : The compound can be synthesized via amide coupling between an isoxazole carboxylic acid derivative and a substituted aniline. For example, in analogous syntheses (e.g., compound 27 in ), 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid was coupled with an amine using EDC/HOBt/DIPEA in DMF at 25°C, yielding 31% after purification by preparative HPLC . Key optimizations include:

  • Catalyst selection : EDC/HOBt or DCC for efficient carbodiimide-mediated coupling.
  • Solvent choice : Polar aprotic solvents (DMF, DCM) to enhance reactivity.
  • Purification : Chromatography or recrystallization to isolate the carboxamide.
    • Safety Note : Handle chlorinated intermediates (e.g., 2-chloroaniline) with gloves and under fume hoods due to acute toxicity (H302, H315) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95% as per ) .
  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra to literature data. For example, in , the amide proton in compound 27 appears at δ 9.38 ppm (t, J = 5.6 Hz), while aromatic protons resonate between δ 7.47–7.82 ppm .
  • HRMS : Validate molecular formula (e.g., C17_{17}H13_{13}ClN2_2O3_3) with mass accuracy <5 ppm .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyloxy or chlorophenyl groups) impact bioactivity or physicochemical properties?

  • Case Study : compares analogs like G4992 (5-tert-butyl substitution) and G4993 (3-tert-butyl), showing how steric effects alter solubility and target binding .
  • Methodological Approach :

  • Computational Modeling : Use DFT or docking studies to predict electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating O-benzyl).
  • LogP Measurement : Assess lipophilicity via shake-flask or HPLC methods to correlate with membrane permeability.

Q. What strategies resolve contradictions in reported synthetic yields for similar isoxazole carboxamides?

  • Root Cause Analysis :

  • Reagent Purity : Impurities in starting materials (e.g., o-chlorobenzaldehyde) can reduce yields, as seen in ’s synthesis of a related chloride .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediate formation and optimize reaction times (e.g., 1–24 hours in vs. 2 hours in ) .
    • Solution : Implement Design of Experiments (DoE) to test variables (temperature, stoichiometry) systematically.

Q. How can researchers differentiate between polymorphic forms of this compound, and what are the implications for crystallography studies?

  • Techniques :

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., ’s use of SHELX for refinement) .
  • DSC/TGA : Identify melting points (e.g., 123–124°C in ) and thermal stability .
    • Challenge : Polymorphs may exhibit varying dissolution rates, impacting bioavailability in pharmacological studies.

Data Interpretation and Reproducibility

Q. How should discrepancies in NMR data between batches be investigated?

  • Troubleshooting Protocol :

Deuterated Solvent Check : Ensure DMSO-d6_6 or CDCl3_3 purity (residual protons can shift signals).

Water Content : Use molecular sieves to eliminate H2 _2O, which may broaden peaks.

Paramagnetic Impurities : Filter reaction mixtures through celite to remove metal catalysts .

Q. What advanced chromatographic methods improve separation of isoxazole carboxamide derivatives with similar Rf values?

  • Optimization :

  • HPLC : Gradient elution (e.g., 10–90% acetonitrile in H2 _2O with 0.1% TFA) to resolve closely related analogs.
  • Chiral Columns : Use amylose/cyclodextrin columns for enantiomeric separation if asymmetric centers exist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.